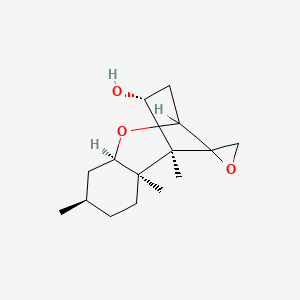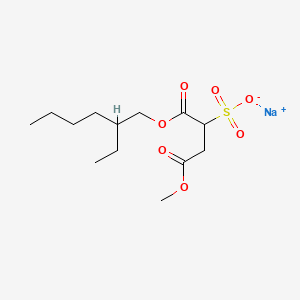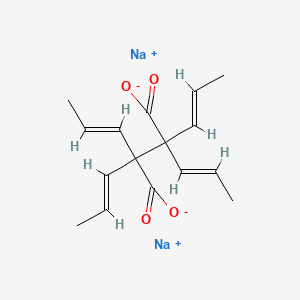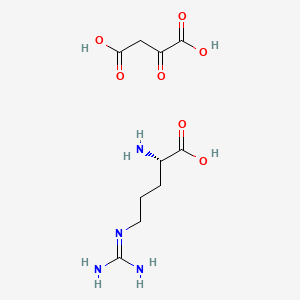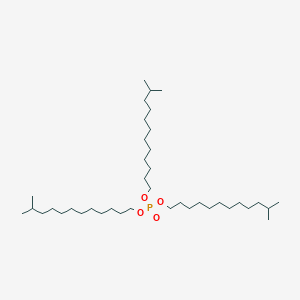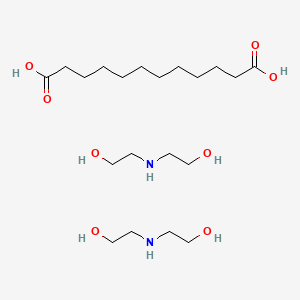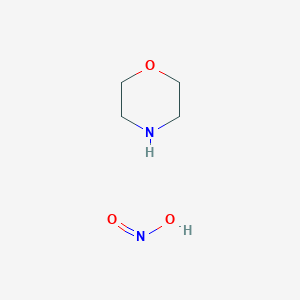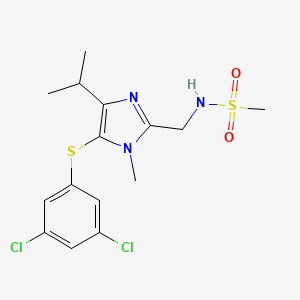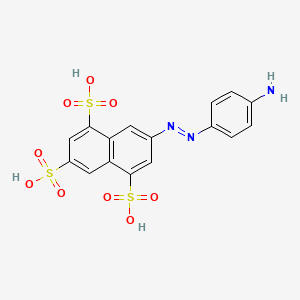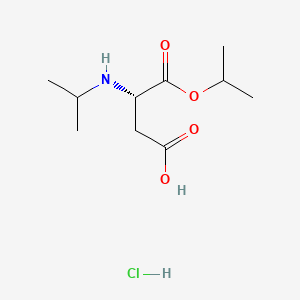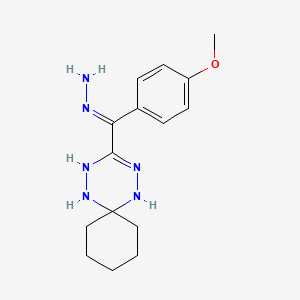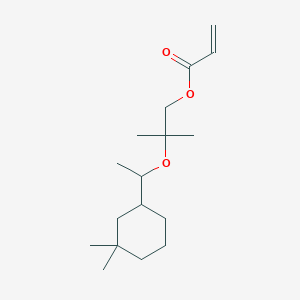
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C10H21ClN2O3 . This compound is known for its unique structure, which includes a hydroxy group, an oxoallyl group, and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-hydroxy-3-methoxypropyl)amine in the presence of acryloyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in a cleanroom environment to prevent contamination and ensure the quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The oxoallyl group can be reduced to form saturated compounds.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while reduction of the oxoallyl group can produce saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical tool to study cellular processes and molecular interactions. It can be used to modify proteins and nucleic acids for various experimental purposes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cleaning agents and disinfectants .
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
- (2-Hydroxy-3-methacryloyloxypropyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- (2-Hydroxy-3-methoxypropyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is unique due to its specific combination of functional groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94110-15-3 |
|---|---|
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
[2-hydroxy-3-[(prop-2-enoylamino)methoxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5-10(14)11-8-15-7-9(13)6-12(2,3)4;/h5,9,13H,1,6-8H2,2-4H3;1H |
InChI Key |
LNCULBSXNIPYON-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(COCNC(=O)C=C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


